molecular formula C28H17N3O9S3-2 B1225767 azocarmine B(2-)

azocarmine B(2-)

Cat. No. B1225767
M. Wt: 635.7 g/mol
InChI Key: AWVYDATYHKYCOW-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Azocarmine B(2-) is an organosulfonate oxoanion obtained by deprotonation of the sulfo groups of 4-[(7-phenyl-3-sulfobenzo[a]phenazin-5-ylidene)amino]benzene-1,3-disulfonic acid. It is a conjugate base of an azocarmine B free acid.

Scientific Research Applications

Noncovalent Functionalization of Nanotubes

Azocarmine B has been used to dissolve multiwall nanotubes (MWNTs) in water. A study by Zheng et al. (2008) demonstrated the use of azocarmine B for creating a novel electrochemical nitric oxide sensor, exhibiting excellent electrocatalytic activity and high sensitivity (Zheng et al., 2008).

Resonance Light Scattering Spectrometry

Azocarmine B has been used in spectrometry, particularly in the determination of gentamycin sulfate in a study by Li Zeng-kui (2012). The study showed an enhanced resonance light scattering signal upon reaction with gentamycin sulfate, leading to a new method for determining this compound (Li Zeng-kui, 2012).

Studying Protein-Dye Interactions in Electrophoresis

Scardi and Bonavita (1959) explored how proteins' surface concentration on paper affects dye uptake, including Azocarmine B. They developed a procedure for quantitative evaluation of electrophoretic patterns (Scardi & Bonavita, 1959).

Langmuir Aggregation Studies

A study by Gao and Yang (2002) investigated azocarmine B's interaction with cetyl trimethylammonium bromide, offering insights into its use in studying electrostatic micellar aggregates and complex formations (Gao & Yang, 2002).

Removal of Anionic Dyes from Solutions

Constantin et al. (2013) researched using azocarmine B as a model to demonstrate removing anionic dyes from aqueous solutions using specially prepared microspheres (Constantin et al., 2013).

Speciation Analysis in Wastewater

Hong-Yan Wang (2008) described using azocarmine B for the sensitive complication and determination of Cu(II) in wastewater, highlighting its role in environmental monitoring (Hong-Yan Wang, 2008).

properties

Product Name

azocarmine B(2-)

Molecular Formula

C28H17N3O9S3-2

Molecular Weight

635.7 g/mol

IUPAC Name

4-[(7-phenyl-3-sulfonatobenzo[a]phenazin-7-ium-5-yl)amino]benzene-1,3-disulfonate

InChI

InChI=1S/C28H19N3O9S3/c32-41(33,34)18-10-12-20-21(14-18)24(29-23-13-11-19(42(35,36)37)15-27(23)43(38,39)40)16-26-28(20)30-22-8-4-5-9-25(22)31(26)17-6-2-1-3-7-17/h1-16H,(H3,32,33,34,35,36,37,38,39,40)/p-2

InChI Key

AWVYDATYHKYCOW-UHFFFAOYSA-L

SMILES

C1=CC=C(C=C1)[N+]2=C3C=C(C4=C(C3=NC5=CC=CC=C52)C=CC(=C4)S(=O)(=O)[O-])NC6=C(C=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)[N+]2=C3C=C(C4=C(C3=NC5=CC=CC=C52)C=CC(=C4)S(=O)(=O)[O-])NC6=C(C=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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